molecular formula C22H13Cl3O3 B11156286 3-(4-Chlorophenyl)-7-((2,4-dichlorobenzyl)oxy)-4H-chromen-4-one

3-(4-Chlorophenyl)-7-((2,4-dichlorobenzyl)oxy)-4H-chromen-4-one

Cat. No.: B11156286
M. Wt: 431.7 g/mol
InChI Key: DCVKUGKGWFYSOV-UHFFFAOYSA-N
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Description

The compound 3-(4-Chlorophenyl)-7-((2,4-dichlorobenzyl)oxy)-4H-chromen-4-one is a synthetic flavonoid derivative featuring a chromen-4-one core substituted with a 4-chlorophenyl group at position 3 and a 2,4-dichlorobenzyloxy moiety at position 5. Its molecular formula is C22H13Cl3O3, with a molecular weight of 434.70 g/mol.

Key structural features influencing its properties include:

  • Position 3: The 4-chlorophenyl group enhances lipophilicity and may influence π-π stacking interactions.

Properties

Molecular Formula

C22H13Cl3O3

Molecular Weight

431.7 g/mol

IUPAC Name

3-(4-chlorophenyl)-7-[(2,4-dichlorophenyl)methoxy]chromen-4-one

InChI

InChI=1S/C22H13Cl3O3/c23-15-4-1-13(2-5-15)19-12-28-21-10-17(7-8-18(21)22(19)26)27-11-14-3-6-16(24)9-20(14)25/h1-10,12H,11H2

InChI Key

DCVKUGKGWFYSOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC4=C(C=C(C=C4)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-7-((2,4-dichlorobenzyl)oxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one core.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorobenzene derivatives and suitable catalysts.

    Attachment of the Dichlorobenzyl Group: The final step involves the attachment of the dichlorobenzyl group through an etherification reaction, typically using dichlorobenzyl chloride and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-7-((2,4-dichlorobenzyl)oxy)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorophenyl or dichlorobenzyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, solvent systems like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-Chlorophenyl)-7-((2,4-dichlorobenzyl)oxy)-4H-chromen-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-7-((2,4-dichlorobenzyl)oxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural Analogues in Chromen-4-one Family

The following compounds share structural similarities with the target molecule, differing in substituent patterns (Table 1):

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target Compound 3-(4-ClPh), 7-(2,4-diCl-BnO) C22H13Cl3O3 434.70 High lipophilicity (predicted logP ~6.5) -
Compound 25 () 7-{3-[5-Cl-2-(2,4-diCl-PhO)PhO]PrO} C24H17Cl3O5 507.74 Yield: 79%; characterized by NMR/EIMS
Compound 10 Analog () 3-(4-MeOPh), 7-(2,4-diCl-BnO), 2-Me C24H17Cl2O4 441.30 XLogP3: 6.2; TPSA: 44.8 Ų
Compound 3-(4-ClPh), 7-OH, 2-CF3 C16H8ClF3O3 340.68 pKa: 6.66; lower solubility due to -OH
b 3-(4-ClPh), 7-O-(dimethylamino-enone) C27H23ClN2O5 475.12 HRMS validated; 92% purity

Physicochemical Properties

  • Lipophilicity : The target compound’s dichlorobenzyloxy group increases logP compared to hydroxy-substituted analogs (e.g., : logP ~6.5 vs. 3.5).
  • Hydrogen Bonding : Compounds with -OH or -OMe groups () exhibit higher polar surface areas (e.g., 44.8 Ų in ) than the target’s dichlorinated derivative .

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